![molecular formula C9H19O4P B14378002 Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate CAS No. 88708-60-5](/img/structure/B14378002.png)
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate is an organophosphorus compound known for its unique chemical structure and properties. This compound is part of a broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely used in various industrial and scientific applications due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate typically involves the reaction of a cyclohexylmethyl alcohol derivative with dimethyl phosphite. This reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the phosphonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity of the product.
化学反応の分析
Types of Reactions
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Used as a flame retardant and plasticizer in the production of polymers and other materials.
作用機序
The mechanism of action of dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of metal complexes, depending on the specific application.
類似化合物との比較
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar reactivity but different applications.
Diethyl [(1-hydroxycyclohexyl)methyl]phosphonate: A similar compound with ethyl groups instead of methyl groups.
Trimethyl phosphite: A related compound used in similar synthetic applications.
Uniqueness
Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate is unique due to its specific structure, which combines a cyclohexylmethyl group with a phosphonate moiety. This structure imparts unique reactivity and stability, making it suitable for specialized applications in chemistry, biology, and industry.
特性
CAS番号 |
88708-60-5 |
|---|---|
分子式 |
C9H19O4P |
分子量 |
222.22 g/mol |
IUPAC名 |
1-(dimethoxyphosphorylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19O4P/c1-12-14(11,13-2)8-9(10)6-4-3-5-7-9/h10H,3-8H2,1-2H3 |
InChIキー |
NWZPKSYFJVBVPS-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(CC1(CCCCC1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


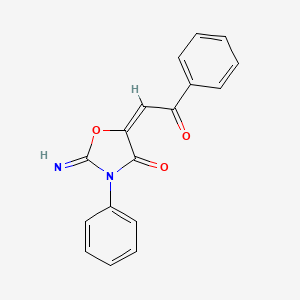
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
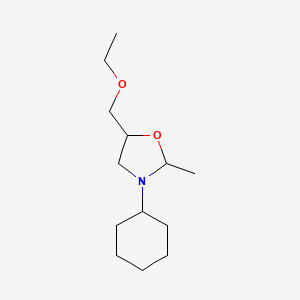
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
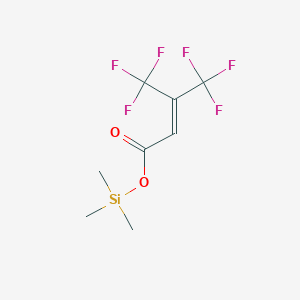
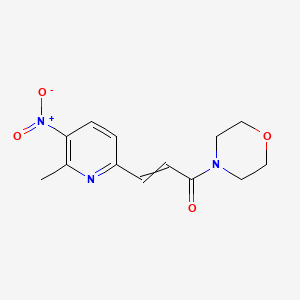
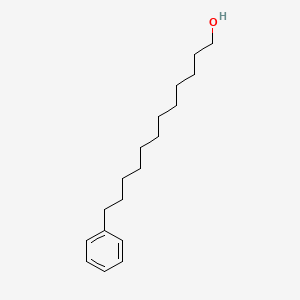
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)
